molecular formula C8H4F3N3O B12820802 7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol

7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol

Cat. No.: B12820802
M. Wt: 215.13 g/mol
InChI Key: UMSIKUDNOMJQFD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring and a trifluoromethyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-(trifluoromethyl)nicotinic acid with hydrazine hydrate, followed by cyclization to form the pyridazinone ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.

    Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused with a pyrimidine ring.

    1,2,3-Triazolo[4,5-d]pyridazine: Features a triazole ring fused with a pyridazine ring.

Uniqueness

7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol is unique due to its specific ring fusion and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

7-(trifluoromethyl)-1H-pyrido[2,3-c]pyridazin-4-one

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)6-2-1-4-5(15)3-12-14-7(4)13-6/h1-3H,(H,13,14,15)

InChI Key

UMSIKUDNOMJQFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)C=NN2)C(F)(F)F

Origin of Product

United States

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